

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing

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Introduction

In vitro antimicrobial susceptibility testing (AST) is a cornerstone of microbiology, crucial for monitoring antimicrobial resistance, guiding therapeutic choices, and discovering new antimicrobial agents. These protocols provide standardized methods for determining the susceptibility of a bacterial isolate to various antimicrobial agents. The two most widely utilized methods are broth microdilution, for determining the Minimum Inhibitory Concentration (MIC), and the Kirby-Bauer disk diffusion assay. This document offers detailed protocols for both methods, guidance on data interpretation, and quality control procedures, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[1\]](#)[\[2\]](#)

Key Methodologies

Two primary methods for in vitro susceptibility testing are detailed below:

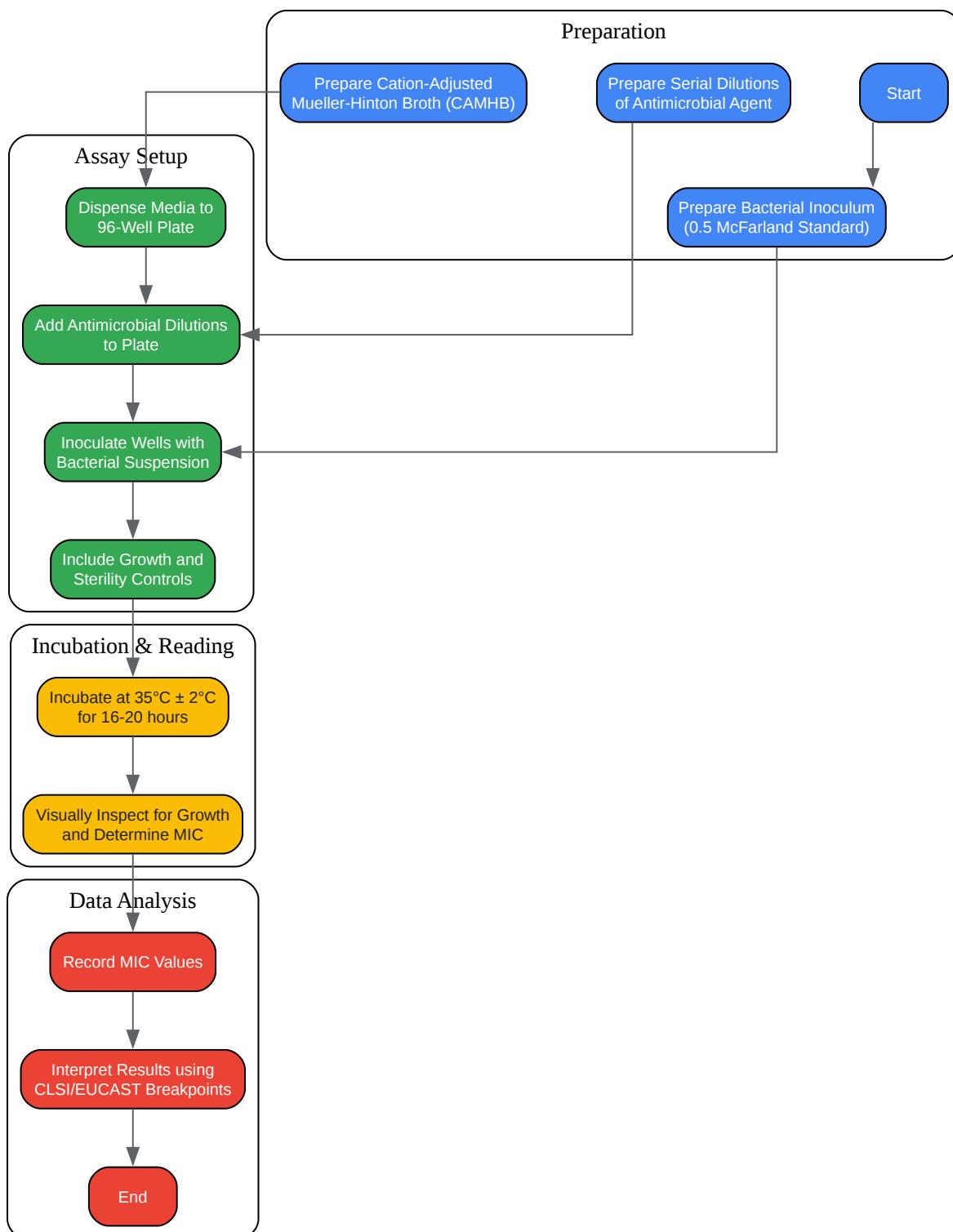
- Broth Microdilution: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[\[3\]](#)[\[4\]](#) This quantitative measure is fundamental in resistance surveillance and clinical breakpoint determination.

- Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method where antibiotic-impregnated disks are placed on an agar plate inoculated with the test organism.[5][6] The resulting zone of growth inhibition around the disk is measured and correlated with the organism's susceptibility.[6]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of an antimicrobial agent against a bacterial strain.

Experimental Workflow

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Caption: Workflow for Broth Microdilution Susceptibility Testing.

Materials

- Test bacterial isolate
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Antimicrobial agent (powdered)
- Sterile 96-well microtiter plates
- Sterile reagent reservoirs
- Multichannel pipette
- Spectrophotometer or McFarland turbidity standards (0.5)
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Sterile saline or broth for inoculum preparation

Procedure

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.^[5] This can be done visually or with a spectrophotometer.
 - Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Antimicrobial Agent Preparation:
 - Prepare a stock solution of the antimicrobial agent in a suitable solvent.

- Perform serial two-fold dilutions of the antimicrobial agent in CAMHB to achieve the desired concentration range.
- Plate Inoculation:
 - Dispense 50 µL of CAMHB into each well of a 96-well plate.
 - Add 50 µL of the appropriate antimicrobial dilution to each well, creating a final volume of 100 µL with the desired antimicrobial concentration.
 - The final step is to add 10 µL of the diluted bacterial inoculum to each well.
- Controls:
 - Growth Control: A well containing CAMHB and the bacterial inoculum, but no antimicrobial agent.
 - Sterility Control: A well containing only CAMHB to check for contamination.
- Incubation:
 - Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[\[7\]](#)
- Reading and Interpreting Results:
 - After incubation, visually inspect the wells for turbidity (bacterial growth).
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[\[3\]](#)
 - Compare the MIC value to the clinical breakpoints provided by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[\[6\]](#)

Data Presentation

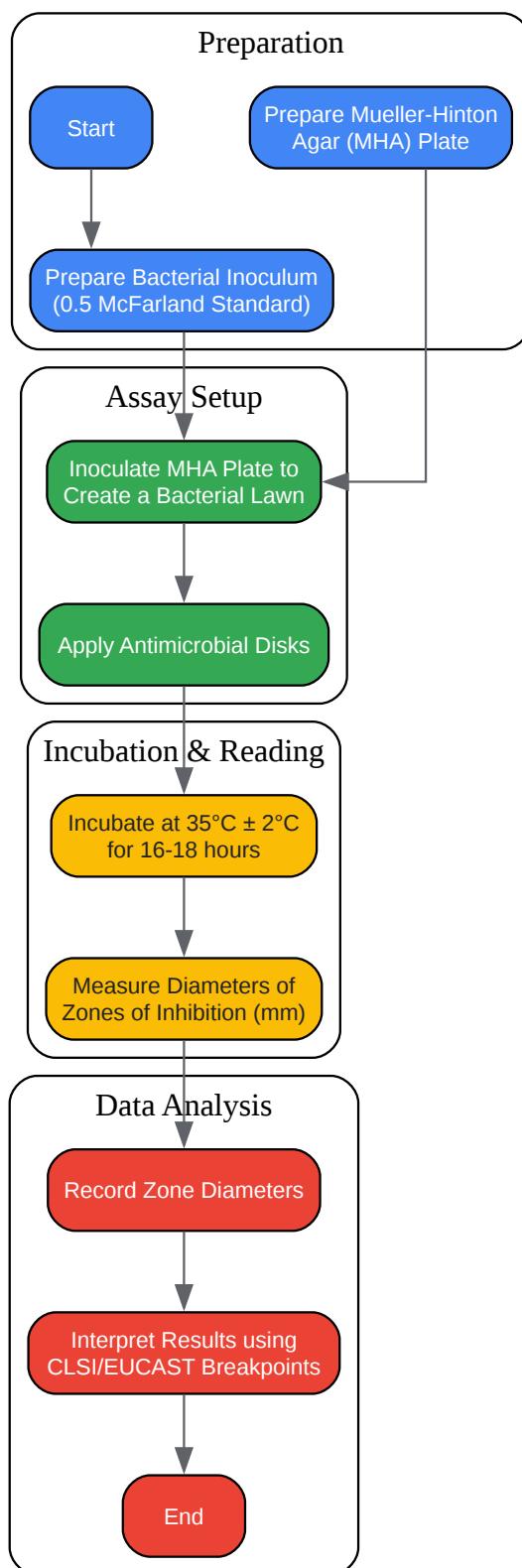
MIC data should be recorded in a clear, tabular format.

Bacterial Isolate	Antimicrobial Agent	MIC (μ g/mL)	Interpretation (S/I/R)
Escherichia coli ATCC 25922	Ampicillin	4	S
Escherichia coli (Clinical Isolate 1)	Ampicillin	32	R
Staphylococcus aureus ATCC 29213	Oxacillin	0.5	S
Staphylococcus aureus (Clinical Isolate 2)	Oxacillin	>4	R

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol describes the standardized procedure for the Kirby-Bauer disk diffusion test.

Experimental Workflow

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Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Materials

- Test bacterial isolate
- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
- Antimicrobial-impregnated paper disks
- Sterile cotton swabs
- Forceps
- McFarland turbidity standards (0.5)
- Incubator (35°C ± 2°C)
- Ruler or caliper

Procedure

- Inoculum Preparation:
 - Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[5][6]
- Plate Inoculation:
 - Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth.[5] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[5]
 - Allow the plate to dry for 3-5 minutes before applying the disks.[8]
- Application of Antimicrobial Disks:
 - Using sterile forceps, place the antimicrobial disks on the inoculated agar surface.

- Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[5][6]
- Gently press each disk to ensure complete contact with the agar surface.[5]

- Incubation:
 - Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[5]
- Reading and Interpreting Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the diameter of the disk itself.[6][8]
 - Interpret the results by comparing the zone diameters to the interpretive charts provided by CLSI or EUCAST.[6]

Data Presentation

Zone diameter data should be presented in a structured table.

Bacterial Isolate	Antimicrobial Agent (Disk Content)	Zone Diameter (mm)	Interpretation (S/I/R)
Escherichia coli ATCC 25922	Ampicillin (10 µg)	18	S
Escherichia coli (Clinical Isolate 1)	Ampicillin (10 µg)	10	R
Staphylococcus aureus ATCC 25923	Cefoxitin (30 µg)	25	S
Staphylococcus aureus (Clinical Isolate 2)	Cefoxitin (30 µg)	15	R

Quality Control

To ensure the accuracy and reproducibility of AST results, it is imperative to perform quality control (QC) testing.[9][10]

- QC Strains: Standardized QC strains with known susceptibility profiles must be tested concurrently with clinical isolates.[9][11] Commonly used strains include:
 - *Escherichia coli* ATCC 25922
 - *Staphylococcus aureus* ATCC 25923
 - *Pseudomonas aeruginosa* ATCC 27853
- Frequency: QC testing should be performed daily or each time a new batch of reagents is used.
- Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.[9] If QC results are out of range, patient results should not be reported, and the source of the error must be investigated.

Example QC Ranges (CLSI)

QC Strain	Antimicrobial Agent	Acceptable MIC Range ($\mu\text{g/mL}$)	Acceptable Zone Diameter Range (mm)
<i>E. coli</i> ATCC 25922	Ampicillin	2 - 8	16 - 22
<i>S. aureus</i> ATCC 25923	Cefoxitin	1 - 4	23 - 29
<i>P. aeruginosa</i> ATCC 27853	Gentamicin	0.5 - 2	16 - 21

Data Interpretation

The results of AST are categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.[6]

- Susceptible (S): Indicates that the antimicrobial agent is likely to be effective at the standard dosage.
- Intermediate (I): Implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher than normal dosage can be used.
- Resistant (R): Suggests that the antimicrobial agent is unlikely to be effective, and alternative therapies should be considered.

Example Interpretive Criteria (CLSI)

For Enterobacteriaceae

Antimicrobial Agent	MIC Breakpoints (μ g/mL)	Zone Diameter Breakpoints (mm)
S	I	
Ampicillin	≤ 8	16
Ciprofloxacin	≤ 0.25	0.5

For *Staphylococcus aureus*

Antimicrobial Agent	MIC Breakpoints (μ g/mL)	Zone Diameter Breakpoints (mm)
S	I	
Oxacillin	≤ 2	-
Vancomycin	≤ 2	4-8

Note: Breakpoint tables are regularly updated by CLSI and EUCAST.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Always refer to the most current versions of their documents for the most accurate interpretive criteria.
[\[1\]](#)[\[2\]](#)[\[16\]](#)

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